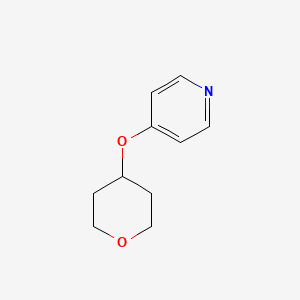
4-(Oxan-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to increase the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxan-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Boranes or silanes in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-(Oxan-4-yloxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the oxan-4-yloxy group.
Dihydropyridine: A reduced form of pyridine with different chemical properties and applications.
Pyran Derivatives: Compounds with a six-membered oxygen-containing ring, similar to the oxan-4-yloxy group in 4-(Oxan-4-yloxy)pyridine.
Uniqueness: this compound is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to biological targets, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
4-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNAEPINCDCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














